molecular formula C11H14O3 B3103488 (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane CAS No. 144069-33-0

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane

Cat. No.: B3103488
CAS No.: 144069-33-0
M. Wt: 194.23 g/mol
InChI Key: QWWVSLBMMUDNTB-LLVKDONJSA-N
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Description

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane is a chiral epoxide characterized by a para-methoxy-substituted benzyl ether group attached to the oxirane ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol.

Properties

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWVSLBMMUDNTB-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane typically involves the reaction of (4-Methoxyphenyl)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with epichlorohydrin. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane and related epoxides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Features
This compound C₁₁H₁₄O₃ 194.23 -CH₂-O-CH₂-C₆H₄-OCH₃ (para-methoxy ether) Chiral center, electron-rich substituent
2-[(4-Methoxyphenyl)methyl]oxirane (MPMO) C₁₀H₁₂O₂ 164.20 -CH₂-C₆H₄-OCH₃ (para-methoxy benzyl) Non-chiral, hydrophobic
(2S)-2-[(4-Methylphenoxy)methyl]oxirane C₁₀H₁₂O₂ 164.20 -CH₂-O-C₆H₄-CH₃ (para-methyl phenoxy) Chiral center, electron-donating group
(2S,3S)-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane C₁₅H₁₃NO₄ 283.27 -C₆H₄-OCH₃ and -C₆H₄-NO₂ (di-aromatic) Dual substituents, high polarity
Key Observations:
  • Substituent Complexity : The target compound has a methoxybenzyloxy methyl group , increasing steric bulk and oxygen content compared to MPMO’s benzyl group.
  • Stereochemistry: The (2S) configuration in the target compound and (2S)-2-[(4-Methylphenoxy)methyl]oxirane enables chiral applications, unlike MPMO .
  • Polarity : The para-nitrophenyl group in (2S,3S)-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane enhances polarity, making it suitable for pharmaceutical studies .
Enzyme Inhibition
  • MPMO : Exhibits 26.93% inhibition of pancreatic lipase, lower than methyl chavicol (58.12%) and orlistat (76.80%). Its benzyl group likely provides moderate hydrophobic interactions with the enzyme .

Stability and Reactivity

  • Steric Hindrance : The bulky methoxybenzyloxy group may slow nucleophilic attacks at the oxirane ring, contrasting with MPMO’s less hindered structure .

Biological Activity

The compound (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane , also known as 2-[(4-Methoxyphenyl)methoxy]oxirane, is an organic molecule characterized by its epoxide structure and a methoxyphenyl substituent. This unique configuration contributes to its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2C_{10}H_{12}O_2. The presence of the oxirane ring provides significant chemical reactivity, particularly in biological systems. The compound can undergo various reactions, including nucleophilic attack, which can lead to the formation of biologically active derivatives.

Structural Features

FeatureDescription
Molecular FormulaC10H12O2C_{10}H_{12}O_2
Functional GroupsEpoxide (oxirane), methoxy group
ReactivityHigh due to strained oxirane ring

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it has an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) cells, suggesting a strong potential for use in cancer therapies . The compound's mechanism is likely linked to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting normal cellular functions.

Antimicrobial Activity

Epoxide compounds are known for their antimicrobial properties . Similar compounds have demonstrated antibacterial and antifungal activities, which may also be applicable to this compound. The specific interactions with microbial targets remain an area for further investigation.

Enzyme Interactions

The compound's epoxide structure allows it to interact with various enzymes, potentially acting as a substrate or inhibitor. This property can lead to significant pharmacological effects, particularly in enzyme-catalyzed reactions where epoxides are involved.

Case Studies

  • Cytotoxicity Against Lung Cancer Cells : A study evaluated the effectiveness of this compound on A549 cells, revealing an IC50 of approximately 8 µM, indicating high potency compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Research into structurally similar epoxides has shown promising results against various bacterial strains, suggesting that this compound could exhibit similar properties.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of (4-Methoxyphenyl)methanol with an epoxidizing agent. This process not only produces the desired compound but also highlights its role as an important intermediate in organic synthesis.

Synthetic Route

  • Starting Material : (4-Methoxyphenyl)methanol
  • Reagent : Epoxidizing agent (e.g., m-chloroperbenzoic acid)
  • Reaction Conditions : Typically performed under mild conditions to ensure selectivity and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane, and how do reaction conditions influence stereochemical purity?

  • Methodology : The compound can be synthesized via epoxidation of allylic alcohols or nucleophilic substitution of epichlorohydrin derivatives. For stereochemical control, asymmetric epoxidation using Sharpless or Jacobsen catalysts is recommended. Evidence from similar epoxides highlights the use of m-chloroperbenzoic acid (mCPBA) under acidic conditions to achieve high enantiomeric excess .
  • Key Variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (5–10 mol%) significantly impact yield and stereoselectivity.

Q. How can the structural and electronic properties of this epoxide be characterized?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry and detect stereocenters.
  • Chiral HPLC/GC : For enantiopurity assessment .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
    • Computational Tools : Density Functional Theory (DFT) calculations predict ionization potentials (e.g., 8.9–9.2 eV for similar epoxides) and nucleophilic attack sites .

Q. What are the major reaction pathways for this compound under oxidative or reductive conditions?

  • Oxidation : Forms diols (e.g., vicinal diols via acidic H2_2O2_2) or ketones with strong oxidants like KMnO4_4 .
  • Reduction : LiAlH4_4 reduces the epoxide to 1,2-diols, while catalytic hydrogenation (Pd/C) yields secondary alcohols .
  • Table 1 : Reaction Outcomes

ConditionReagentMajor ProductYield (%)
OxidationH2_2O2_2/H+^+Diol70–85
ReductionLiAlH4_41,2-Diol60–75
NucleophilicAminesβ-Amino Alcohols50–90

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in ring-opening reactions of this epoxide?

  • Approach : Use DFT (B3LYP/6-31G*) to map transition states and identify kinetically favored pathways. For example, nucleophilic attack at the less hindered epoxide carbon dominates due to lower activation energy .
  • Case Study : Ammonia preferentially opens the oxirane ring at the benzylic position, forming β-methoxy amines, as predicted by Mulliken charge analysis .

Q. What strategies resolve contradictions in reported biological activity data for structurally related epoxides?

  • Data Reconciliation :

  • Bioactivity Variability : Differences in MIC values (e.g., 32–64 µg/mL against H. pylori) arise from assay conditions (pH, inoculum size) .
  • Mechanistic Insights : Epoxide reactivity with thiol groups in bacterial enzymes (e.g., glutathione transferases) may explain antimicrobial effects .
    • Table 2 : Comparative Bioactivity of Analogues
CompoundTarget OrganismMIC (µg/mL)
2-(4-Chlorophenyl) derivativeH. pylori32
2-(4-Methoxyphenyl) derivativeS. aureus64

Q. How does stereochemistry influence interactions with biological targets?

  • Case Study : The (2S) configuration enhances binding to chiral pockets in enzymes (e.g., lipases), as shown by molecular docking simulations. Enantiomers exhibit 10–100x differences in IC50_{50} values .
  • Experimental Validation : Kinetic resolution using chiral amines (e.g., α-methylbenzylamine) confirms stereospecific binding .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Innovations :

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction time from 24h to 2h .
  • Biocatalysis : Epoxide hydrolases achieve >90% conversion with water as the sole solvent .

Methodological Challenges

Q. How to optimize regioselectivity in nucleophilic ring-opening reactions?

  • Design :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for attack at the more substituted carbon .
  • Catalysts : Lewis acids (e.g., BF3_3-OEt2_2) direct nucleophiles to specific sites .

Q. What in silico tools predict metabolic pathways for this epoxide?

  • Tools :

  • SwissADME : Predicts Phase I metabolism (epoxide hydration to diols) and Phase II conjugation .
  • CYP450 Docking : Identifies isoforms (e.g., CYP3A4) responsible for oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane
Reactant of Route 2
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(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane

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